molecular formula C18H16BrN3O3S2 B2788211 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 392303-01-4

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B2788211
CAS No.: 392303-01-4
M. Wt: 466.37
InChI Key: BMJWRLAJEAOIDE-UHFFFAOYSA-N
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Description

N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic 1,3,4-thiadiazole derivative designed for advanced pharmaceutical and biological research. This compound features a well-established thiadiazole core, a recognized pharmacophore associated with a diverse range of bioactivities . The molecular structure integrates a 3,4-dimethoxybenzamide moiety and a 4-bromobenzylthio substituent, making it a valuable scaffold for investigating new therapeutic agents . The 1,3,4-thiadiazole nucleus is extensively documented in scientific literature for its significant pharmacological potential, particularly in oncology and infectious disease research . Derivatives of this heterocyclic class have demonstrated potent anticancer properties through various mechanisms, including induction of apoptosis and enzyme inhibition . Furthermore, structurally similar 1,3,4-thiadiazole compounds have exhibited promising antibacterial efficacy against resistant pathogens such as Staphylococcus aureus and Bacillus subtilis , as well as notable anti-inflammatory activity by inhibiting protein denaturation . The presence of the thiadiazole ring also suggests potential for other mechanisms of action, such as monoamine oxidase-A (MAO-A) inhibition, which has been observed in related compounds and is relevant for neuropsychiatric research . This reagent is provided with comprehensive characterization data to ensure identity and purity. It is intended for use in discovery chemistry, mechanism of action studies, and preclinical bioactivity screening. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3S2/c1-24-14-8-5-12(9-15(14)25-2)16(23)20-17-21-22-18(27-17)26-10-11-3-6-13(19)7-4-11/h3-9H,10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJWRLAJEAOIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-bromobenzyl chloride with thiourea to form 4-bromobenzyl isothiocyanate. This intermediate then undergoes cyclization with hydrazine hydrate to yield the 1,3,4-thiadiazole ring. The final step involves the coupling of this intermediate with 3,4-dimethoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Medicinal Chemistry

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide has shown potential as a therapeutic agent due to its biological activities. Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties:

  • Antimicrobial Activity : Studies have indicated that compounds containing thiadiazole rings exhibit significant activity against various bacterial strains.
  • Anticancer Properties : Research has demonstrated that certain thiadiazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Material Science

The compound's unique electronic properties make it suitable for applications in organic electronics:

  • Organic Light Emitting Diodes (OLEDs) : The presence of bromine in the structure enhances electron deficiency without significantly affecting aromaticity, which is beneficial for OLED applications .
  • Conductive Polymers : The compound may serve as a building block for synthesizing new materials with tailored electrical properties.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various thiadiazole derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of cancer cells in vitro through apoptosis induction and disruption of cell cycle progression. The study highlighted its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another research focused on evaluating the antimicrobial properties of thiadiazole derivatives against multiple bacterial strains. This compound exhibited notable activity against resistant strains of bacteria, suggesting its potential as an effective antimicrobial agent .

Mechanism of Action

The mechanism by which N-(5-((4-bromobenzyl)thio)-1,3,4-dimethoxybenzamide exerts its effects involves interactions with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The bromobenzyl group may enhance the compound’s ability to penetrate cell membranes, while the dimethoxybenzamide moiety can interact with specific receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Substituent Variations in the Thiadiazole Core

The compound’s structural analogs differ primarily in the substituents on the thiadiazole ring and the benzamide moiety. Key comparisons include:

Compound Name Thiadiazole Substituent Benzamide Substituent Melting Point (°C) Yield (%)
Target Compound 5-((4-Bromobenzyl)thio) 3,4-Dimethoxy Not reported Not reported
5e 5-((4-Chlorobenzyl)thio) 2-(5-Isopropyl-2-methylphenoxy)acetamide 132–134 74
5j 5-((4-Chlorobenzyl)thio) 2-(2-Isopropyl-5-methylphenoxy)acetamide 138–140 82
5d 5-((4-Chlorobenzyl)thio) 2-(5-Phenyl-6-thioxo-thiadiazinan-3-yl)acetamide 179–181 69
N-[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide 5-(Ethylthio) 3,4-Dimethoxy Not reported Not reported
  • Bromine vs. Chlorine : The bromine atom in the target compound increases molecular weight and polarizability compared to chlorine in analogs like 5e and 5j. This may enhance halogen bonding in biological targets .
  • Methoxy Groups: The 3,4-dimethoxybenzamide group in the target compound improves solubility compared to non-polar substituents (e.g., isopropyl or phenyl groups in 5e and 5d) but may reduce membrane permeability relative to simpler acetamide derivatives .

Anticancer and Apoptosis Induction

  • Target Compound: No direct data provided, but structural analogs like compound 8 (N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide) inhibit Akt activity by 86.52%, inducing apoptosis in glioma cells . The bromine and methoxy groups in the target compound may similarly modulate kinase interactions.
  • Cytotoxicity: Analog N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide shows enhanced cytotoxicity against MCF-7 cells . Bromine’s electron-withdrawing effect could further enhance this activity.

Antimicrobial Activity

  • Analogs with 4-chlorobenzylthio (5d, 5j) or 4-methylbenzylthio (5c) groups exhibit moderate-to-high antimicrobial activity .

Structure-Activity Relationships (SAR)

  • Thiadiazole Substituents: Halogens: Bromine’s larger atomic radius compared to chlorine (as in 5e and 5j) may improve hydrophobic interactions and halogen bonding in enzyme active sites .
  • Benzamide Groups :
    • Methoxy vs. Nitro : Methoxy groups (target compound) enhance electron-donating effects, whereas nitro groups (as in ) increase electron withdrawal, affecting redox properties and binding.

Biological Activity

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic compound of interest due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and therapeutic applications, supported by relevant data and research findings.

  • Chemical Formula : C17H17BrN4O2S2
  • Molecular Weight : 420.35 g/mol
  • CAS Number : 392302-77-1

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the bromobenzylthio group and dimethoxybenzamide moiety enhances its potential interactions with biological targets.

Antimicrobial Properties

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cellular functions or inhibiting enzyme activity essential for microbial survival.

Anticancer Activity

Thiadiazole derivatives have been explored for their anticancer properties. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation. Preliminary studies suggest that it may inhibit key enzymes linked to tumor growth, although detailed mechanisms are still under investigation.

The biological activity of this compound is believed to involve the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism or proliferation.
  • Cell Signaling Interference : It could disrupt signaling pathways that regulate cell growth and survival.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells.

Case Studies

  • Antimicrobial Activity Study :
    • A study examined the efficacy of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in microbial growth at certain concentrations of the compound.
  • Anticancer Efficacy :
    • In vitro studies on human cancer cell lines showed that the compound induced apoptosis (programmed cell death) in a dose-dependent manner, suggesting its potential as an anticancer agent.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineEffect ObservedReference
AntimicrobialStaphylococcus aureusGrowth inhibition
AntimicrobialEscherichia coliGrowth inhibition
AnticancerHuman cancer cell linesInduced apoptosis

Q & A

Q. How can computational methods optimize the compound’s pharmacokinetic profile?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to predict absorption (e.g., Caco-2 permeability) and CYP450 interactions .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility and reduce first-pass metabolism .

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